molecular formula C18H25N3O4S B2918477 3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one CAS No. 1188363-21-4

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one

Cat. No. B2918477
M. Wt: 379.48
InChI Key: CRGVOQGMPAWRKI-UHFFFAOYSA-N
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Description

Piperidines, which include the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds, such as “3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one”, has been a widespread practice . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one” would be based on this basic piperidine structure.


Chemical Reactions Analysis

The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Researchers have developed methods for the synthesis of piperidine derivatives, which are crucial in pharmaceutical chemistry. For instance, the formal hetero-ene reaction of amino acid derivatives has been used to synthesize 2,3,4-trisubstituted piperidines, demonstrating the importance of Lewis acids and nitrogen-protecting groups in cyclization processes (Laschat, Fröhlich, & Wibbeling, 1996). Additionally, the N-acyliminium ion chemistry offers a pathway to synthesize 2,6-bridged piperazine-3-ones starting from alpha-amino acids, highlighting the versatility of piperazine scaffolds in organic synthesis (Veerman et al., 2003).

Antimicrobial Activities

Piperazine derivatives have shown potential in antimicrobial applications. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the structural diversity of piperazine compounds in enhancing biological activities (Bektaş et al., 2007).

Pharmaceutical Agents Development

Piperazine cores are fundamental in developing pharmaceutical agents due to their versatile binding properties. Research has been conducted on synthesizing piperazine-based unsymmetrical bis-ureas as anti-HIV agents, illustrating the role of N-methylpiperazine in preparing unsymmetrical derivatives containing at least one N-urea moiety (El‐Faham et al., 2008). Moreover, the preparation of piperazine derivatives as serotonin 5-HT3 receptor antagonists through microwave-assisted synthesis highlights the therapeutic potential of these compounds (Mahesh, Perumal, & Pandi, 2004).

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-13-5-7-16(8-6-13)26(24,25)20-10-3-4-15(12-20)18(23)21-11-9-19-17(22)14(21)2/h5-8,14-15H,3-4,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVOQGMPAWRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one

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